N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3S2/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFQXIFYGSVLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse scientific sources.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically involves the formation of the dihydropyrrolo structure followed by the introduction of the thiophenyl and chlorophenyl groups. The detailed synthetic route can be illustrated as follows:
- Formation of Dihydropyrrole : The initial step involves creating the dihydropyrrole core through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the thiophenyl and chlorophenyl substituents.
- Carbothioamide Formation : Finally, the carbothioamide group is attached to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Inhibition of Cancer Cell Growth : Compounds with similar structures have been shown to inhibit cancer cell growth effectively. A related study demonstrated that a pyrano[2,3-c]pyrazole derivative exhibited significant growth inhibitory effects on glioblastoma cell lines while sparing non-cancerous cells .
- Mechanism of Action : The anticancer activity has been linked to the inhibition of key oncogenic pathways, particularly those involving AKT signaling. Compounds targeting AKT pathways have been shown to correlate with reduced malignancy and improved patient survival in glioma cases .
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Study on Pyrano[2,3-c]pyrazoles : This study synthesized a series of compounds and evaluated their kinase inhibitory activities against glioblastoma cell lines. Compound 4j , which shares structural similarities with our compound of interest, was found to inhibit 3D neurosphere formation in glioma stem cells and displayed low cytotoxicity towards non-cancerous cells .
- Antimicrobial Evaluation : Another study assessed thieno[2,3-d]pyrimidinone derivatives for their antimicrobial efficacy, emphasizing that modifications at specific positions significantly enhanced their activity .
Data Table
The following table summarizes key findings regarding the biological activities of related compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound is compared to analogs with modified aromatic substituents or heterocyclic cores (Table 1).
Table 1: Structural Comparison of Pyrrolo-Pyrazine Derivatives
Key Observations :
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in ’s compounds provides electron-donating properties, which may alter solubility and reactivity .
- Heterocyclic Moieties : Replacing thiophene (target) with pyridine () reduces aromatic π-electron density, possibly affecting interactions with biological targets like enzymes or receptors .
- Core Flexibility : The 1,2,4-triazole derivatives () exhibit a smaller, planar core compared to the fused pyrrolo-pyrazine system, suggesting differences in conformational flexibility and steric hindrance .
Comparison Insights :
- The target compound’s synthesis likely parallels methods in and , utilizing carbothioamide intermediates and base-mediated cyclization. However, the absence of specific yield data for the target compound limits direct efficiency comparisons.
- highlights challenges in solubility during neutralization steps, which may also apply to the target compound due to its hydrophobic chlorophenyl group .
Physicochemical and Spectral Properties
While direct data for the target compound is unavailable, analogs provide insights:
- Melting Points : Triazole-thiol derivatives () exhibit melting points >200°C, suggesting high crystallinity due to hydrogen bonding . Pyrrolo-pyrazine derivatives (e.g., ) may share similar trends.
- Spectral Data : IR and NMR spectra in for tetrahydroimidazo-pyridine derivatives confirm the utility of these techniques in verifying carbothioamide and heterocyclic structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Cyclization : React 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU as a catalyst) to form the pyrrolopyrazine core .
- Thiophene Incorporation : Introduce the thiophen-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Carbothioamide Formation : Treat intermediates with thiophosgene or Lawesson’s reagent to install the carbothioamide moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions, particularly distinguishing between the chlorophenyl and thiophene groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation and refine using SHELXL (e.g., space group ) .
Advanced Research Questions
Q. How can researchers resolve conflicting biological activity data for this compound across studies?
- Methodological Answer :
- Statistical Meta-Analysis : Apply tools like ANOVA or mixed-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Dose-Response Curves : Generate EC/IC values under standardized protocols to compare potency thresholds .
- Structural Validation : Re-examine compound purity via X-ray crystallography to rule out batch-specific impurities .
Q. What strategies optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Heuristic Algorithms : Use Bayesian optimization to systematically explore reaction parameters (e.g., temperature, solvent ratios) and predict optimal conditions .
- Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce side reactions .
- Chiral Auxiliaries : Employ enantiopure catalysts (e.g., BINAP ligands) during cyclization to preserve stereochemistry .
Q. How does the substitution pattern (e.g., chlorophenyl vs. fluorophenyl) influence this compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogens at varying positions and test against target enzymes (e.g., kinases, GPCRs). Fluorophenyl groups may enhance metabolic stability, while chlorophenyl groups improve hydrophobic interactions .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities and identify critical halogen-bonding interactions .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
